
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a nitro group, and a boronate ester, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.
Boronate Ester Formation: The final step involves the formation of the boronate ester, typically through a reaction with pinacol and a boron source like boronic acid or boron trifluoride etherate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and efficient purification techniques like crystallization and chromatography to ensure high purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, often with strong nucleophiles like amines or thiols.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Reduction: 5-Fluoro-2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Chemistry:
Synthetic Intermediate: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Cross-Coupling Reactions: Key reagent in Suzuki-Miyaura reactions for constructing biaryl motifs.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of fluorinated aromatic compounds with biological activity.
Diagnostic Agents: Fluorinated compounds are often used in positron emission tomography (PET) imaging.
Industry:
Material Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on its application:
In Cross-Coupling Reactions: The boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
In Biological Systems: If used as a drug precursor, the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the nitro group can be reduced to an amino group, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
5-Fluoro-2-nitroaniline: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the fluorine and nitro groups, limiting its reactivity in certain synthetic applications.
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of fluorine, nitro, and boronate ester groups, which confer a distinct set of reactivity and applications. This makes it a valuable compound in both synthetic organic chemistry and potential pharmaceutical development.
Biological Activity
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C12H16BFN2O4
- Molecular Weight : 282.08 g/mol
- CAS Number : 2377610-57-4
- Structure : The compound features a fluorine atom, a nitro group, and a boron-containing dioxaborolane moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. The following sections summarize key findings from various studies.
Antiviral Activity
A study highlighted the compound's potential as an inhibitor of Hepatitis C virus (HCV). The compound was evaluated alongside others for their ability to inhibit NS5B polymerase, a crucial enzyme for viral replication. The results indicated that certain structural modifications could enhance antiviral activity significantly. For instance, derivatives of the compound demonstrated an EC50 value of less than 50 nM in cell-based assays, suggesting potent antiviral properties against HCV .
The mechanism of action involves the interaction of the compound with specific viral proteins. The presence of the nitro group is believed to play a role in enhancing binding affinity to target sites on viral enzymes. Additionally, the boron-containing group facilitates chemical reactions that can lead to the formation of reactive intermediates capable of disrupting viral replication processes.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound against various human cell lines. While some derivatives exhibited cytotoxic effects at high concentrations, others maintained selectivity towards viral cells over normal human cells. This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues while effectively targeting pathogens .
Research Findings and Case Studies
Several studies have documented the biological activity and potential therapeutic applications of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The incorporation of boron into the structure is particularly significant for its reactivity in Suzuki-Miyaura coupling reactions, which are widely used in medicinal chemistry to create complex molecular architectures .
Scientific Research Applications
Organic Synthesis
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as an important intermediate in the synthesis of complex organic molecules. Its boronic ester functionality allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with various organic halides . This application is crucial in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's derivatives may exhibit potential biological activities. Preliminary studies suggest that it can be used in the development of new drug candidates targeting various diseases. For instance, compounds with similar structures have shown antimicrobial properties against bacteria such as Escherichia coli and Bacillus cereus, indicating that this compound could also possess similar effects .
Case Study: Antimicrobial Activity
Research has demonstrated that related compounds exhibit moderate antimicrobial activity against fungi like Candida albicans and bacteria such as Aspergillus niger. These findings suggest that derivatives of this compound could be explored further for their potential as antimicrobial agents .
Materials Science
In materials science, the compound can be utilized to develop advanced materials due to its unique properties. The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Additionally, its ability to form stable complexes with metals makes it a candidate for use in catalysts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?
The compound can be synthesized via palladium-catalyzed borylation. A representative method involves reacting an iodinated or brominated precursor (e.g., 2-iodo-5-fluoro-4-nitroaniline) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(OAc)₂, a phosphine ligand (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine), and potassium acetate in dioxane at 110°C under nitrogen. Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water) yields the target compound .
Q. How can the structural integrity of this compound be verified experimentally?
X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperature (e.g., 150 K) can be refined using programs like SHELXL . For preliminary analysis, NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) and high-resolution mass spectrometry (HRMS) are essential. The tetramethyl-dioxaborolane moiety shows a characteristic ¹¹B NMR peak near 30 ppm, while the nitro group’s electron-withdrawing effect downfield-shifts adjacent protons .
Q. What are the key stability considerations during storage and handling?
The compound is moisture-sensitive due to the boronate ester. Store under inert gas (N₂/Ar) at 2–8°C in sealed, light-resistant vials. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may hydrolyze the boronate. Stability tests via TLC or HPLC are recommended every 3–6 months .
Advanced Research Questions
Q. How does the electron-deficient nitro group influence Suzuki-Miyaura cross-coupling reactivity?
The nitro group at position 2 enhances electrophilicity at the para-boronate site, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the tetramethyl-dioxaborolane ring may reduce coupling efficiency with bulky aryl halides. Optimization requires screening ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) to balance reactivity and selectivity .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from competing side reactions (e.g., protodeboronation or nitro group reduction). Controlled experiments under varying conditions (temperature, solvent polarity, catalyst loading) can identify optimal parameters. For example, replacing dioxane with THF increases reaction homogeneity but may lower thermal stability .
Q. How can computational methods predict the compound’s electronic properties for materials science applications?
Density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) can model frontier molecular orbitals (HOMO/LUMO) and absolute electronegativity (χ ≈ (I + A)/2) to assess charge-transfer potential. The nitro group lowers LUMO energy, enhancing electron-accepting capacity, while the boronate contributes to π-conjugation .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
The nitro and boronate groups create polarity mismatches, complicating crystal growth. Slow vapor diffusion of hexane into a saturated DCM solution at −20°C promotes nucleation. If twinning occurs, data integration software (e.g., CrysAlisPro) and SHELXL’s TWIN/BASF commands can refine the structure .
Q. How do substituent effects (F, NO₂) impact spectroscopic properties in comparison to isomers?
Fluorine’s strong inductive effect deshields adjacent protons (e.g., H-3 in ¹H NMR), while nitro groups induce paramagnetic ring currents. Comparative studies of fluoro-nitroaniline isomers (e.g., 5-nitro-2-fluoro vs. 2-nitro-5-fluoro) reveal distinct IR stretching frequencies for NO₂ (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) .
Q. Methodological Guidelines
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Experimental Design for Cross-Coupling Optimization :
- Use a Design of Experiments (DoE) approach to vary catalyst (0.5–5 mol%), ligand (1:1–1:3 Pd:L ratio), and solvent (dioxane, toluene, THF).
- Monitor reaction progress via LC-MS to detect intermediates (e.g., boronic acid via hydrolysis).
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Data Contradiction Analysis :
- Compare HPLC purity vs. isolated yield discrepancies by spiking with authentic standards.
- Perform kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).
Properties
IUPAC Name |
5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)9(15)6-8(7)14/h5-6H,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFVGTJTCQOCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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